2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid typically involves the reaction of 4-methylbenzylamine with an appropriate acylating agent, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines and acylated products.
Scientific Research Applications
2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and proteomics research.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylphenyl)amino]-2-oxoacetic acid: Similar structure but lacks the sulfinyl group.
4-Methylbenzylamine: The parent amine used in the synthesis of the compound.
2-Oxoethylsulfinylacetic acid: Similar structure but lacks the 4-methylbenzyl group.
Uniqueness
2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid is unique due to the presence of both the sulfinyl and 4-methylbenzyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfinylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-2-4-10(5-3-9)6-13-11(14)7-18(17)8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWXNCKFXYYJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CS(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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